2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime

Beschreibung

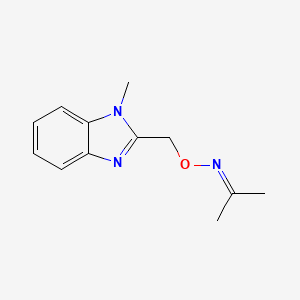

2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime is a synthetic oxime derivative featuring a benzimidazole substituent. Its structure comprises an acetone oxime backbone (CH₃-C(=N-OH)-CH₃) modified by a (1-methylbenzimidazol-2-yl)methyl group attached to the oxime oxygen. This compound combines the chelating properties of the oxime group with the bioactivity of the benzimidazole moiety, a pharmacophore known for antimicrobial, antiparasitic, and enzyme-inhibiting activities .

Eigenschaften

CAS-Nummer |

4760-36-5 |

|---|---|

Molekularformel |

C12H15N3O |

Molekulargewicht |

217.27 g/mol |

IUPAC-Name |

N-[(1-methylbenzimidazol-2-yl)methoxy]propan-2-imine |

InChI |

InChI=1S/C12H15N3O/c1-9(2)14-16-8-12-13-10-6-4-5-7-11(10)15(12)3/h4-7H,8H2,1-3H3 |

InChI-Schlüssel |

QLDKVEGPGBKPKC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=NOCC1=NC2=CC=CC=C2N1C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime typically involves the reaction of 2-propanone (acetone) with ((1-methylbenzimidazol-2-yl)methyl)amine in the presence of hydroxylamine hydrochloride. The reaction is carried out under acidic conditions to facilitate the formation of the oxime group. The general reaction scheme is as follows:

2-Propanone+((1-methylbenzimidazol-2-yl)methyl)amine+Hydroxylamine Hydrochloride→2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime+Water+Hydrochloric Acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitriles.

Reduction: The oxime group can be reduced to form amines.

Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents such as halogens or alkylating agents are employed.

Major Products Formed

Oxidation: Formation of nitriles.

Reduction: Formation of amines.

Substitution: Formation of substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the benzimidazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with the target molecule:

Table 1: Structural Comparison

| Compound Name | Molecular Formula | Key Substituents | Functional Groups |

|---|---|---|---|

| 2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime | C₁₂H₁₄N₃O | (1-Methylbenzimidazol-2-yl)methyl | Oxime, Benzimidazole |

| Acetone oxime (2-Propanone oxime) | C₃H₇NO | None | Oxime |

| Hexafluoroacetone oxime | C₃HF₆NO | Trifluoromethyl groups | Oxime, Fluorinated |

Key Observations :

Physical and Chemical Properties

Table 2: Physical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |

|---|---|---|---|

| Target Compound | 216.26 | Not reported | Likely low in water* |

| Acetone oxime | 73.09 | 61–62 | Water-soluble |

| Hexafluoroacetone oxime | 183.04 | Not reported | Low (fluorophilic) |

Notes:

Comparative Insights :

Acetone Oxime : Widely used as a corrosion inhibitor in boilers and a precursor in organic synthesis (e.g., Beckmann rearrangement) . Its simplicity limits bioactivity, unlike the target compound.

Hexafluoroacetone Oxime : Fluorination grants unique reactivity for fluoropolymer production or agrochemical intermediates, differing from the benzimidazole-driven biological focus of the target compound .

The target compound’s oxime group may enhance metal-binding capacity, suggesting applications in catalysis or enzyme inhibition .

Biologische Aktivität

2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime, is a compound that belongs to the class of oximes, which are known for their diverse biological activities. This article explores the biological activity of this specific oxime derivative, highlighting its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime can be represented as follows:

This compound features a benzimidazole moiety, which is significant for its biological activity. The oxime functional group is known to enhance the reactivity and interaction of compounds with biological targets.

Anticancer Properties

Research indicates that oxime derivatives exhibit promising anticancer properties. For example, studies have shown that oxime compounds can act as inhibitors of various kinases involved in cancer progression. The introduction of the oxime group has been associated with increased potency against cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime | HCT-116 (colorectal) | 0.1–1 | PI3K inhibition |

| 2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime | A549 (lung) | 0.1–1 | PI3K inhibition |

| 2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime | HL60 (leukemia) | 0.1–1 | PI3K inhibition |

These findings suggest that this compound may inhibit critical pathways in cancer cells, leading to reduced proliferation and increased apoptosis.

Anti-inflammatory Activity

Oximes have also been explored for their anti-inflammatory properties. The ability of 2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime to modulate inflammatory pathways could make it a candidate for treating conditions characterized by excessive inflammation.

The biological activity of 2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime can be attributed to several mechanisms:

- Kinase Inhibition : As noted earlier, this compound may inhibit key kinases involved in cell signaling pathways associated with cancer.

- Nitric Oxide Generation : Oximes can produce nitric oxide (NO), which has various roles in cell signaling and may contribute to anti-inflammatory effects.

- Receptor Binding : The unique structural features of oximes allow them to interact differently with receptor sites compared to traditional carbonyl compounds.

Case Studies and Research Findings

Several studies have documented the efficacy of oxime derivatives in various biological contexts:

- Anticancer Studies : A study demonstrated that derivatives similar to 2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime showed significant cytotoxic effects on multiple cancer cell lines through kinase inhibition .

- Antimicrobial Activity : Research on oxime-based palladium complexes indicated promising antimicrobial activity, suggesting that similar structures could be effective against bacterial infections .

- Inflammation Models : In animal models, compounds with oxime functionalities have shown reduced markers of inflammation, supporting their potential therapeutic use in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.